molecular formula C12H8N2O2 B5618724 (2-Cyanoquinolin-8-yl) acetate

(2-Cyanoquinolin-8-yl) acetate

Cat. No.: B5618724
M. Wt: 212.20 g/mol
InChI Key: QNZKJCRVTIEPIG-UHFFFAOYSA-N
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Description

(2-Cyanoquinolin-8-yl) acetate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyano group at the 2-position and an acetate group at the 8-position of the quinoline ring, making it a unique and valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyanoquinolin-8-yl) acetate typically involves the cyanoacetylation of quinoline derivatives. One common method includes the reaction of 2-cyanoquinoline with acetic anhydride under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as montmorillonite K-10, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-Cyanoquinolin-8-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,8-dione derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The acetate group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine.

Major Products Formed

    Oxidation: Quinoline-2,8-dione derivatives.

    Reduction: 2-Aminoquinolin-8-yl acetate.

    Substitution: Various halogenated or alkylated quinoline derivatives.

Scientific Research Applications

(2-Cyanoquinolin-8-yl) acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-Cyanoquinolin-8-yl) acetate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate into DNA, disrupting its function. This dual interaction can lead to the inhibition of key enzymes and pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyanoquinolin-8-yl) acetate stands out due to its unique combination of a cyano group and an acetate group on the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-cyanoquinolin-8-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c1-8(15)16-11-4-2-3-9-5-6-10(7-13)14-12(9)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZKJCRVTIEPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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